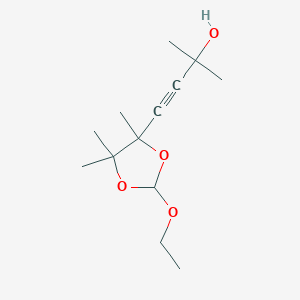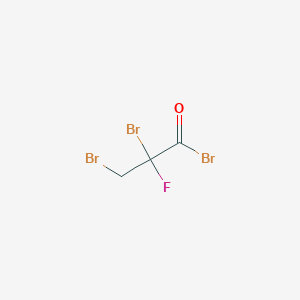
Propanoyl bromide, 2,3-dibromo-2-fluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanoyl bromide, 2,3-dibromo-2-fluoro- is an organobromine compound with the molecular formula C3H3Br2FO It is a derivative of propanoic acid, where the hydrogen atoms at the 2 and 3 positions are replaced by bromine and fluorine atoms, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of propanoyl bromide, 2,3-dibromo-2-fluoro- typically involves the bromination and fluorination of propanoic acid derivatives. One common method is the bromination of 2,3-dibromopropanoic acid followed by fluorination using a fluorinating agent such as hydrogen fluoride (HF) or a fluorinating reagent like diethylaminosulfur trifluoride (DAST). The reaction conditions often require controlled temperatures and the presence of a catalyst to facilitate the substitution reactions.
Industrial Production Methods
In an industrial setting, the production of propanoyl bromide, 2,3-dibromo-2-fluoro- may involve large-scale bromination and fluorination processes. These processes are typically carried out in specialized reactors designed to handle the corrosive nature of bromine and fluorine reagents. The use of continuous flow reactors can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Propanoyl bromide, 2,3-dibromo-2-fluoro- undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, yielding less substituted derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) are commonly used under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Major Products Formed
Nucleophilic Substitution: Products include substituted propanoic acids, amides, or thiols.
Oxidation: Products include dibromo-fluoroacetic acid or dibromo-fluoroacetone.
Reduction: Products include less substituted propanoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Propanoyl bromide, 2,3-dibromo-2-fluoro- has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as flame retardants and polymers.
Wirkmechanismus
The mechanism of action of propanoyl bromide, 2,3-dibromo-2-fluoro- involves its reactivity towards nucleophiles and electrophiles. The presence of bromine and fluorine atoms enhances the compound’s electrophilicity, making it susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in nucleophilic substitution reactions, the bromine atoms are displaced by nucleophiles, leading to the formation of new chemical bonds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dibromo-2-fluoropropanoic acid: Similar in structure but lacks the propanoyl group.
2,3-Dibromo-2-fluorobutane: Similar in having bromine and fluorine atoms but differs in the carbon chain length.
2,3-Dibromo-2-fluoropropanol: Similar in having bromine and fluorine atoms but contains a hydroxyl group instead of a carbonyl group.
Uniqueness
Propanoyl bromide, 2,3-dibromo-2-fluoro- is unique due to the presence of both bromine and fluorine atoms on the same carbon chain, which imparts distinct reactivity and chemical properties. This combination of halogens makes it a valuable reagent in organic synthesis and a potential candidate for various applications in research and industry.
Eigenschaften
CAS-Nummer |
96625-73-9 |
|---|---|
Molekularformel |
C3H2Br3FO |
Molekulargewicht |
312.76 g/mol |
IUPAC-Name |
2,3-dibromo-2-fluoropropanoyl bromide |
InChI |
InChI=1S/C3H2Br3FO/c4-1-3(6,7)2(5)8/h1H2 |
InChI-Schlüssel |
PRMZXHPJKQJSSR-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C(=O)Br)(F)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


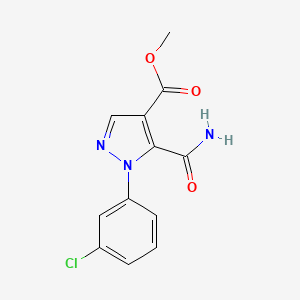
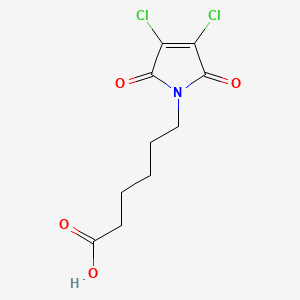

![2-Thiabicyclo[3.1.0]hex-3-ene-6-carbohydrazide](/img/structure/B14344485.png)
![2-hydroxy-N-[(4-methoxyphenyl)methyl]-5-methylbenzamide](/img/structure/B14344492.png)
![4,5-Dimethyl-5-[(piperidin-1-yl)methyl]furan-2(5H)-one](/img/structure/B14344497.png)

![2-[(Dimethylamino)methylidene]-1-(2-hydroxyphenyl)butane-1,3-dione](/img/structure/B14344515.png)
![5-(Methylsulfanyl)-4H-thieno[3,2-b]pyrrole](/img/structure/B14344519.png)
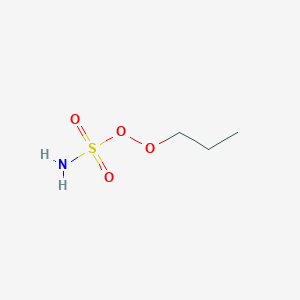
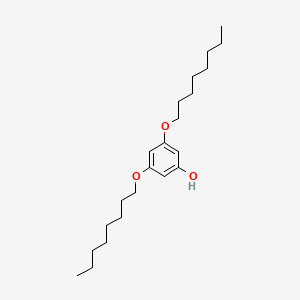
![1-Azaspiro[3.5]nona-5,8-diene-2,7-dione, 1-methoxy-](/img/structure/B14344526.png)
![4-[1-(2,2-Dimethoxyethylamino)ethyl]benzene-1,2-diol;hydrochloride](/img/structure/B14344527.png)
